4-Bromo-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one
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Overview
Description
4-Bromo-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one is a chemical compound with a unique structure that includes a bromine atom, a hydroxyethyl group, and a methoxy group attached to a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional hydroxyl groups, while substitution may result in a derivative with a different functional group replacing the bromine atom .
Scientific Research Applications
4-Bromo-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one involves its interaction with specific molecular targets. The hydroxyethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-hydroxyethyl)phenol
- 4-Bromo-2-hydroxybenzaldehyde
- Methyl 4-bromobenzoate
Uniqueness
4-Bromo-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one is unique due to the combination of its functional groups and the pyridazinone ring structure. This combination provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry .
Properties
CAS No. |
862854-56-6 |
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Molecular Formula |
C7H9BrN2O3 |
Molecular Weight |
249.06 g/mol |
IUPAC Name |
4-bromo-2-(2-hydroxyethyl)-5-methoxypyridazin-3-one |
InChI |
InChI=1S/C7H9BrN2O3/c1-13-5-4-9-10(2-3-11)7(12)6(5)8/h4,11H,2-3H2,1H3 |
InChI Key |
QZIYTKGQXAWWCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)N(N=C1)CCO)Br |
Origin of Product |
United States |
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